molecular formula C17H26N2O3S B2645986 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine CAS No. 2309189-31-7

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine

Cat. No.: B2645986
CAS No.: 2309189-31-7
M. Wt: 338.47
InChI Key: QGJNLGPUIKLKHP-UHFFFAOYSA-N
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Description

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine is a synthetic organic compound that features a piperidine ring substituted with a tosyl group and a methoxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxypyrrolidine Moiety: The methoxypyrrolidine moiety is attached through a nucleophilic substitution reaction, where the piperidine ring is reacted with 3-methoxypyrrolidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the tosyl group.

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxypyrrolidin-1-yl)-1-benzylpiperidine: Similar structure but with a benzyl group instead of a tosyl group.

    4-(3-Methoxypyrrolidin-1-yl)-1-phenylpiperidine: Similar structure but with a phenyl group instead of a tosyl group.

Uniqueness

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for particular applications in research and industry.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-1-(4-methylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-3-5-17(6-4-14)23(20,21)19-11-7-15(8-12-19)18-10-9-16(13-18)22-2/h3-6,15-16H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJNLGPUIKLKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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